5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Description
Properties
IUPAC Name |
5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c1-3-5(6)9-4(2-8)7-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQWQYNWIVDNTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717767 | |
| Record name | 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95453-56-8 | |
| Record name | 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of 4-methyl-1,3-thiazole-2-carbaldehyde
- Brominating agents: Bromine (Br2) or N-bromosuccinimide (NBS) are typically used to introduce the bromine atom at the 5-position of the thiazole ring.
- Solvents: Acetic acid or dichloromethane are common solvents facilitating the bromination reaction.
- Conditions: Reactions are conducted at room temperature or slightly elevated temperatures to ensure selective bromination without overbromination or ring degradation.
- Outcome: This method yields this compound with good regioselectivity due to the directing effects of the methyl and aldehyde groups on the thiazole ring.
Thiazole Ring Construction Followed by Functionalization
- Hantzsch thiazole synthesis: This classical method involves the condensation of α-haloketones or β-keto esters with thiourea derivatives to form the thiazole core.
- Substituent introduction: The methyl group at position 4 can be introduced via the choice of starting materials, while the aldehyde group at position 2 can be incorporated by using appropriate formylating agents or by oxidation of methyl groups.
- Bromination: After ring formation, bromination is carried out as described above.
Specific Research Findings and Detailed Protocols
A notable synthetic procedure reported involves the following:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Starting from 4-methyl-1,3-thiazole-2-carbaldehyde | Bromination using NBS in acetic acid at room temperature | High regioselectivity with minimal side products |
| 2 | Purification by recrystallization | Ensures removal of unreacted brominating agent and byproducts | Purity ≥ 95% confirmed by HPLC |
| 3 | Characterization | NMR (¹H and ¹³C), IR, Mass Spectrometry, and melting point analysis (mp ~149–150°C) | Structural confirmation |
This method is favored for its simplicity and efficiency in producing high-purity this compound suitable for further synthetic applications or biological testing.
Alternative Synthetic Route via Diazonium Salt Intermediate
- Starting material: 2-amino-4-methylthiazole-5-carbaldehyde (or related derivatives).
- Reaction: Treatment with tert-butyl nitrite (t-BuONO) and copper(I) bromide in acetonitrile under reflux conditions.
- Mechanism: Formation of a diazonium intermediate followed by substitution with bromide ion.
- Outcome: Efficient bromination at the 5-position with yields around 63%.
- Work-up: Extraction with ethyl acetate, drying over sodium sulfate, and solvent evaporation to isolate the product as a yellow solid.
Industrial and Continuous Flow Methods
Industrial synthesis may employ continuous flow reactors to optimize reaction parameters such as temperature, reagent concentration, and reaction time, enhancing yield and reproducibility. Automated control of bromination steps ensures consistent product quality and scalability.
Data Summary Table of Preparation Methods
| Preparation Method | Starting Material | Brominating Agent | Solvent | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Direct Bromination | 4-methyl-1,3-thiazole-2-carbaldehyde | NBS or Br2 | Acetic acid or DCM | Room temp or slightly elevated | High (not specified) | Simple, selective bromination |
| Diazonium Salt Route | 2-amino-4-methylthiazole-2-carbaldehyde | t-BuONO + CuBr | Acetonitrile | Reflux, 2 h | 63% | Efficient, involves diazonium intermediate |
| Hantzsch Synthesis + Bromination | β-keto esters + thioureas | Br2 or NBS | Various | Controlled temperature | Moderate to high | Multi-step, flexible substitution |
Analytical Techniques for Confirmation
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution pattern and functional groups.
- Infrared Spectroscopy (IR): Identifies aldehyde carbonyl and thiazole ring vibrations.
- Mass Spectrometry (MS): Confirms molecular weight and bromine isotopic pattern.
- Melting Point Analysis: Typical melting point around 149–150°C consistent with pure compound.
- High-Performance Liquid Chromatography (HPLC): Ensures purity ≥95%.
Chemical Reactions Analysis
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde serves as a crucial building block in the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Pharmaceutical Applications
- Antimicrobial Activity : Research has shown that thiazole derivatives, including this compound, exhibit antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, which positions it as a potential lead compound for developing new antibiotics.
- Anticancer Properties : The compound has been investigated for its potential anticancer activity. A study indicated that derivatives of thiazole can induce apoptosis in cancer cells, suggesting that this compound could be modified to enhance its efficacy against tumors.
- Antiviral Effects : Some thiazole derivatives have shown promise in antiviral applications. The unique electronic properties imparted by the bromine and aldehyde groups may enhance interactions with viral proteins.
Synthesis of Heterocyclic Compounds
This compound is utilized as a precursor in synthesizing various heterocyclic compounds. These compounds are essential in drug discovery due to their diverse biological activities.
Case Study: Synthesis of Antitumor Agents
A notable application involved synthesizing novel heterocyclic derivatives from this compound. These derivatives were tested for their antitumor activity and showed promising results in inhibiting cancer cell proliferation.
Material Science
The compound has applications beyond medicinal chemistry; it is also explored for its potential in materials science.
Polymer Modification
This compound can be incorporated into polymer matrices to modify their properties. This can lead to the development of materials with enhanced mechanical strength or thermal stability.
Biological Probes
The compound's ability to interact with biological systems makes it suitable as a probe molecule in research.
Case Study: Cellular Interaction Studies
Studies have employed this compound to investigate cellular processes. Its binding affinity to specific enzymes has been evaluated, providing insights into metabolic pathways and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde involves its interaction with molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors. For example, thiazole derivatives have been shown to interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is crucial in the development of anticancer agents.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde and analogous compounds:
Reactivity and Functionalization
- Bromine Substituent: The bromine at position 5 in the target compound facilitates nucleophilic substitution reactions, as demonstrated in thiadiazole derivatives where bromine is replaced by amines . This reactivity is absent in non-brominated analogs like 5-methylthiazole-2-carbaldehyde.
- Aldehyde Group : The aldehyde at position 2 participates in condensation reactions (e.g., forming oximes or hydrazones). For example, describes a pyrazole-thiadiazole oxime derivative synthesized from a similar aldehyde .
- Steric Effects : The methyl group at position 4 in the target compound may hinder reactions at adjacent positions, unlike 4-ethylthiazole-2-carbaldehyde, where the larger ethyl group further limits accessibility .
Physicochemical Properties
- Solubility : Bromine’s electronegativity reduces solubility in polar solvents compared to methyl or ethyl analogs. However, the aldehyde group enhances solubility in polar aprotic solvents like DMSO .
- Stability : The bromine substituent increases susceptibility to light-induced degradation, necessitating storage under inert gas (e.g., nitrogen) .
Research Findings and Trends
- Synthetic Utility : The target compound’s bromine and aldehyde groups make it a versatile building block for cross-coupling reactions (e.g., Suzuki-Miyaura) and heterocyclic expansions .
- Spectroscopic Signatures : NMR data for the target compound would show distinct deshielding of the aldehyde proton (~9–10 ppm) and methyl group (~2.5 ppm), with bromine causing downfield shifts in adjacent protons .
- Thermodynamic Stability: Computational studies suggest that bromine’s electron-withdrawing effect stabilizes the thiazole ring, reducing ring-opening reactions compared to non-halogenated analogs .
Biological Activity
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that belongs to the thiazole family, recognized for its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₅H₄BrNOS and a molecular weight of approximately 192.03 g/mol. Its structure features a thiazole ring containing both sulfur and nitrogen atoms, with a bromine atom at position 5 and an aldehyde functional group at position 2. These structural characteristics contribute to its reactivity and biological interactions.
| Structural Feature | Description |
|---|---|
| Thiazole Ring | A five-membered ring with sulfur and nitrogen |
| Bromine Substitution | Enhances reactivity and potential biological activity |
| Aldehyde Group | Contributes to chemical reactivity and interaction with biological targets |
Antiviral Activity
Thiazole derivatives, including this compound, have shown promising antiviral properties. Research indicates that these compounds can be utilized in the development of new antiviral drugs, targeting various viral infections through their ability to inhibit viral replication mechanisms.
Antitumor Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds related to this compound have exhibited significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiazole ring can enhance antitumor activity. Notably, compounds with methyl substitutions at specific positions have demonstrated improved efficacy against human glioblastoma and melanoma cell lines .
Antimicrobial Properties
Thiazoles are also recognized for their antimicrobial activities. The presence of the bromine atom in this compound is believed to enhance its interaction with bacterial targets, potentially leading to effective antibacterial agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives:
- Anticancer Efficacy : A study reported that a series of thiazole derivatives were synthesized and tested for their cytotoxicity against HepG-2 liver cancer cells using MTT assays. The most active compounds showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Mechanisms of Action : Molecular dynamics simulations have indicated that certain thiazole derivatives interact with proteins through hydrophobic contacts, suggesting a mechanism by which these compounds exert their anticancer effects .
- Antiviral Development : Research focusing on the antiviral properties of thiazoles indicates that modifications to the thiazole ring can lead to enhanced efficacy against specific viral targets, paving the way for new drug formulations.
Q & A
Q. What are the standard synthetic routes for 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde, and what key reaction conditions must be optimized?
The compound is typically synthesized via the Vilsmeier–Haack reaction , where a thiazole precursor undergoes formylation using POCl₃ and DMF. Critical parameters include temperature control (0–5°C during reagent addition) and stoichiometric ratios to avoid over-halogenation . Alternative routes may involve condensation reactions between brominated thiazole intermediates and aldehyde precursors, requiring inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the product.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR Spectroscopy : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm in -NMR, while the thiazole ring protons resonate between δ 7.5–8.5 ppm. -NMR confirms the aldehyde carbon at δ ~190 ppm .
- X-ray Crystallography : Single-crystal diffraction (e.g., monoclinic P2₁/n space group) resolves bond lengths and angles, such as C-Br (1.89–1.92 Å) and C=O (1.21 Å), to validate regiochemistry .
Q. What are the typical reactivity patterns of the aldehyde group in this compound under oxidative or reductive conditions?
The aldehyde undergoes:
- Oxidation : With KMnO₄ or CrO₃, it forms 5-Bromo-4-methyl-1,3-thiazole-2-carboxylic acid, requiring acidic conditions (H₂SO₄) and controlled heating (60–80°C) to prevent thiazole ring degradation .
- Reduction : NaBH₄ in methanol at 0°C yields the corresponding alcohol (5-Bromo-4-methyl-1,3-thiazole-2-methanol), with monitoring by TLC to avoid over-reduction .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?
The electron-withdrawing aldehyde and bromine groups direct electrophiles to the 4-methyl position. To enhance regioselectivity:
- Use Lewis acids (e.g., AlCl₃) to stabilize transition states during nitration or sulfonation.
- Optimize solvent polarity (e.g., DMF for polar intermediates, CH₂Cl₂ for non-polar) to control reaction pathways .
Q. What strategies are effective in analyzing contradictory data regarding reaction yields or byproduct formation in its synthesis?
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent) systematically to identify critical factors. For example, excess POCl₃ in Vilsmeier–Haack reactions may lead to phosphorylated byproducts, detectable via -NMR .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric impurities (e.g., brominated vs. chlorinated adducts) with ppm-level mass accuracy .
Q. What in silico approaches can predict the biological activity of derivatives of this compound?
- Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina to assess binding affinities. The aldehyde group may form Schiff bases with lysine residues, mimicking inhibitor interactions .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values to prioritize synthetic targets .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
